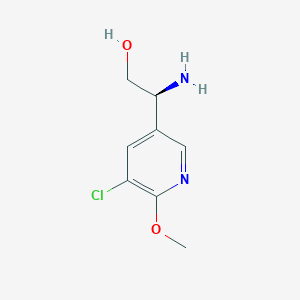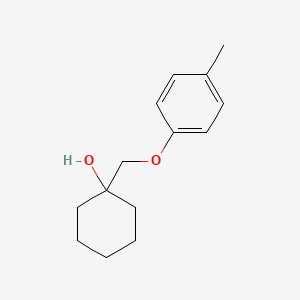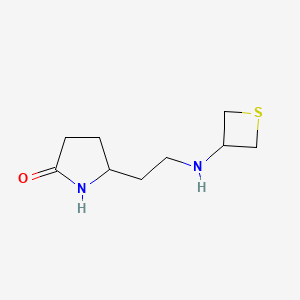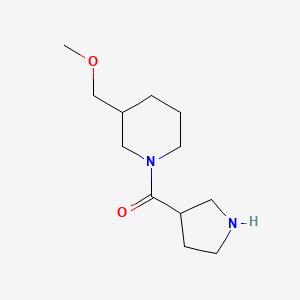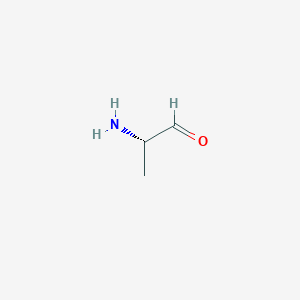
(S)-2-Aminopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Aminopropanal is an organic compound with the molecular formula C3H7NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Aminopropanal can be synthesized through several methods. One common approach involves the reduction of (S)-2-Aminopropanoic acid using a reducing agent such as lithium aluminum hydride. Another method includes the catalytic hydrogenation of (S)-2-Aminopropanone.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of (S)-2-Aminopropanone under controlled conditions. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Aminopropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-2-Aminopropanoic acid.
Reduction: It can be reduced to (S)-2-Aminopropanol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used under mild conditions.
Major Products:
Oxidation: (S)-2-Aminopropanoic acid.
Reduction: (S)-2-Aminopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Aminopropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of amino acids and peptides.
Medicine: It is investigated for its potential role in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Aminopropanal involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of biologically active molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-2-Aminopropanal: The enantiomer of (S)-2-Aminopropanal with similar chemical properties but different biological activities.
(S)-2-Aminopropanoic acid: An oxidized form of this compound.
(S)-2-Aminopropanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and serve as a precursor for biologically active molecules makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C3H7NO |
|---|---|
Molecular Weight |
73.09 g/mol |
IUPAC Name |
(2S)-2-aminopropanal |
InChI |
InChI=1S/C3H7NO/c1-3(4)2-5/h2-3H,4H2,1H3/t3-/m0/s1 |
InChI Key |
QPMCUNAXNMSGTK-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C=O)N |
Canonical SMILES |
CC(C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


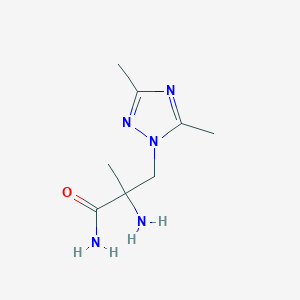
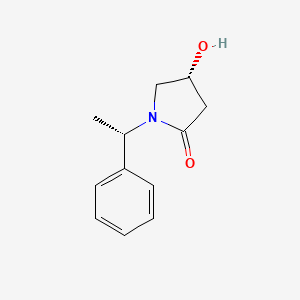
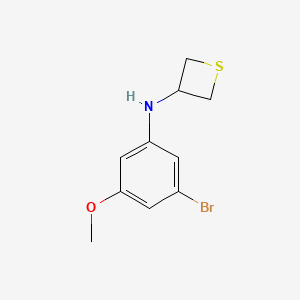
![1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid](/img/structure/B13325037.png)
![2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13325039.png)
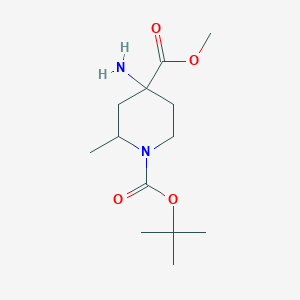
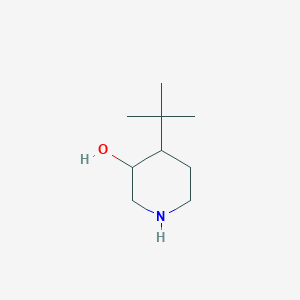
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
